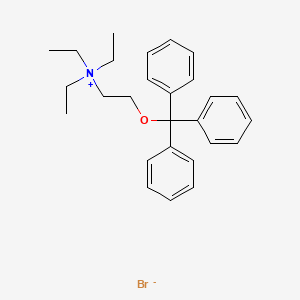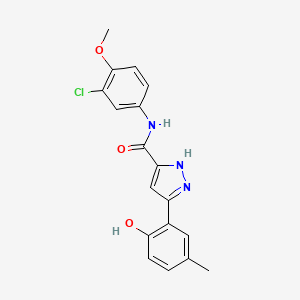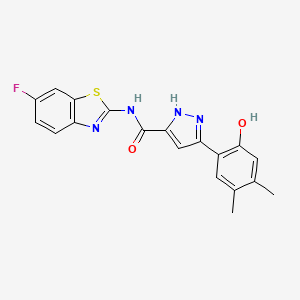
2-(4-Fluorophenyl)pyridin-4-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Fluorophenyl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly known for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both fluorophenyl and pyridinyl groups in its structure makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid typically involves the reaction of 4-bromo-2-(4-fluorophenyl)pyridine with a boronic acid derivative under palladium-catalyzed conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired boronic acid compound .
Industrial Production Methods
In an industrial setting, the production of (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
化学反応の分析
Types of Reactions
(2-(4-Fluorophenyl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene, ethanol), and aryl or vinyl halide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry
In chemistry, (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it invaluable in the development of new materials and catalysts .
Biology and Medicine
In the field of biology and medicine, this compound is used in the synthesis of biologically active molecules, including potential drug candidates. Its unique structure allows for the modification of pharmacophores, enhancing the efficacy and selectivity of therapeutic agents .
Industry
Industrially, (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid is employed in the production of polymers and advanced materials. Its role in cross-coupling reactions facilitates the creation of high-performance materials with specific properties .
作用機序
The mechanism of action of (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .
類似化合物との比較
Similar Compounds
- 4-Fluorophenylboronic acid
- 2-Fluoropyridine-4-boronic acid
- 4-Pyridinylboronic acid
Uniqueness
Compared to similar compounds, (2-(4-Fluorophenyl)pyridin-4-yl)boronic acid offers a unique combination of fluorophenyl and pyridinyl groups. This dual functionality enhances its reactivity and allows for more diverse chemical transformations. Its versatility in cross-coupling reactions makes it a preferred choice for synthesizing complex organic molecules .
特性
分子式 |
C11H9BFNO2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC名 |
[2-(4-fluorophenyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-10-3-1-8(2-4-10)11-7-9(12(15)16)5-6-14-11/h1-7,15-16H |
InChIキー |
TXHREQPNIBPWJT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)C2=CC=C(C=C2)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-(2-Hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14093005.png)
![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-7,18-dione](/img/structure/B14093027.png)
![2-[2-(4-Methoxyphenyl)ethyl]-5,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093036.png)
![2-(3-Ethoxypropyl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093044.png)
![2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14093046.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14093054.png)
![6-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093057.png)
![8-amino-7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14093061.png)

![2-(Furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093074.png)

![6-chloro-3-{[4-(3-ethoxypropyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol](/img/structure/B14093086.png)
![2-(2-hydroxyethyl)-1'-methyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B14093087.png)

